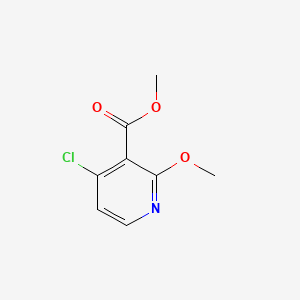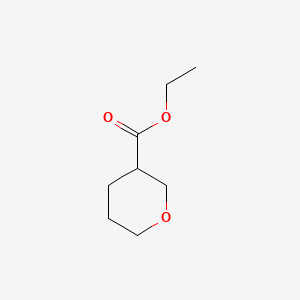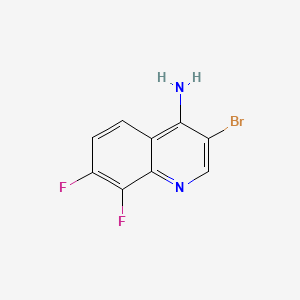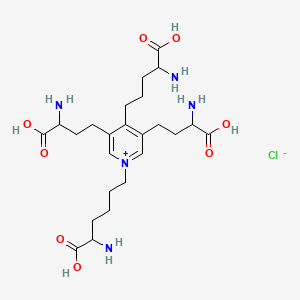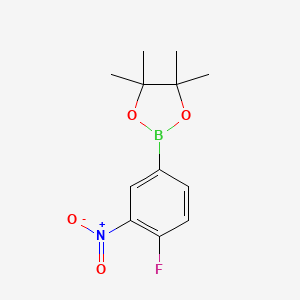![molecular formula C32H50O10 B595496 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe CAS No. 151629-49-1](/img/new.no-structure.jpg)
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[410]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[410]hept-3-ylmethoxy)-6-oxohe is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclohexene oxide with a carboxylic acid derivative under specific conditions to form the desired bicyclic structure . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the bicyclic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into these active sites effectively, disrupting normal enzymatic function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: A simpler epoxide with similar reactivity but lacking the bicyclic structure.
1,2-Epoxycyclohexane: Another epoxide with comparable chemical properties but different structural features.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
151629-49-1 |
|---|---|
Molekularformel |
C32H50O10 |
Molekulargewicht |
594.742 |
IUPAC-Name |
[6-[6-[6-(7-oxabicyclo[4.1.0]heptan-4-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-4-carboxylate |
InChI |
InChI=1S/C32H50O10/c33-29(38-18-8-2-6-12-31(35)40-22-23-13-15-25-27(20-23)41-25)10-4-1-7-17-37-30(34)11-5-3-9-19-39-32(36)24-14-16-26-28(21-24)42-26/h23-28H,1-22H2 |
InChI-Schlüssel |
UWIPUOWYROCBOR-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COC(=O)CCCCCOC(=O)CCCCCOC(=O)CCCCCOC(=O)C3CCC4C(C3)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


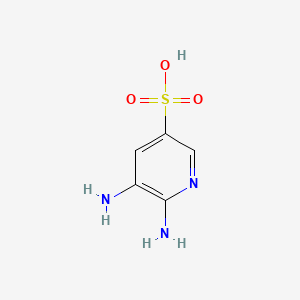
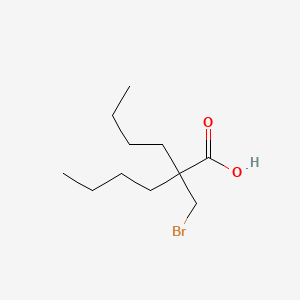
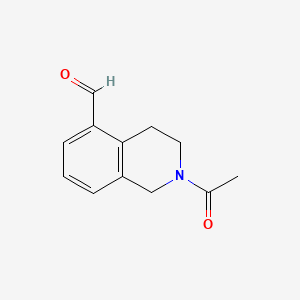

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)
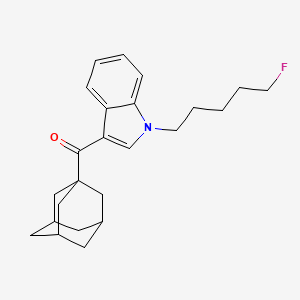
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)
